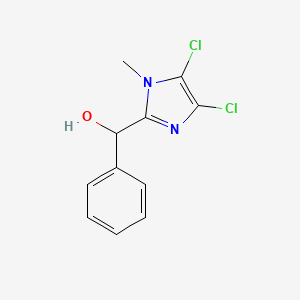
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol has been used extensively in scientific research due to its ability to act as an inhibitor of various enzymes. This compound has been found to inhibit the activity of certain kinases, which makes it a valuable tool in the study of signal transduction pathways. It has also been shown to inhibit the activity of certain phosphodiesterases, which are enzymes that play a crucial role in the regulation of cyclic nucleotide levels in cells.
Mécanisme D'action
The mechanism of action of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a range of downstream effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol has been shown to have a range of biochemical and physiological effects. Inhibition of certain kinases by this compound can result in the modulation of cellular signaling pathways, which can affect processes such as cell proliferation, differentiation, and apoptosis. Inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels, which can affect processes such as smooth muscle relaxation and platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool in the study of enzyme function. However, one limitation of using this compound is its potential for off-target effects. Because it can inhibit a range of enzymes, it is important to carefully select the appropriate controls and experimental conditions to ensure that any observed effects are specific to the target enzyme.
Orientations Futures
There are several future directions for the study of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol. One area of interest is the development of more selective inhibitors that target specific kinases or phosphodiesterases. This could lead to the development of more effective therapies for a range of diseases, including cancer and cardiovascular disease. Another area of interest is the study of the downstream effects of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol inhibition on cellular signaling pathways. This could provide insight into the regulation of these pathways and lead to the identification of new drug targets. Finally, the development of new synthetic methods for (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol could lead to improvements in yield, purity, and cost-effectiveness, which could make this compound more widely available for scientific research.
Méthodes De Synthèse
The synthesis of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the reaction of 4,5-dichloro-1-methylimidazole-2-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically high, and the purity is excellent.
Propriétés
IUPAC Name |
(4,5-dichloro-1-methylimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15-10(13)9(12)14-11(15)8(16)7-5-3-2-4-6-7/h2-6,8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUPIDHCSWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

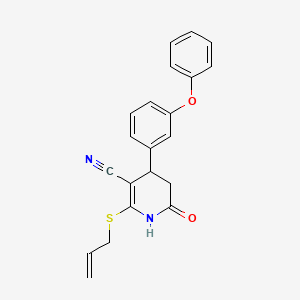
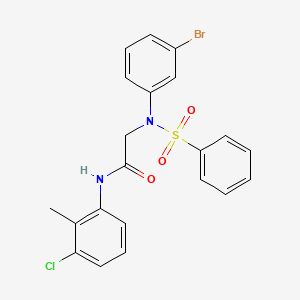
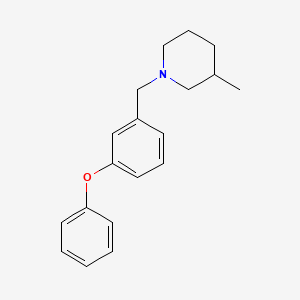
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
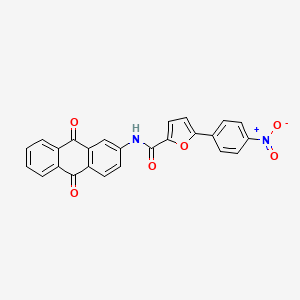
![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)